REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[O:17][C:16]3[CH:15]=[C:14](O)[CH:13]=[C:12](O)[C:11]=3[C:9](=[O:10])[C:8]=2[OH:20])=[CH:5][CH:6]=1.[C:21](=[O:24])([O-])[O-].[K+].[K+].S([O:32][CH3:33])(OC)(=O)=O.[CH3:34]C(C)=O>>[CH3:34][O:20][C:8]1[C:9](=[O:10])[C:11]2[C:16](=[CH:15][C:14]([O:24][CH3:21])=[CH:13][C:12]=2[O:32][CH3:33])[O:17][C:7]=1[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:1.2.3|
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 4 hrs
|
Duration
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4 h
|
Type
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FILTRATION
|
Details
|
The solution was filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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ADDITION
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Details
|
water (20 mL) and concentrated ammonium hydroxide (2 mL) were added
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Type
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EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate (15 mL×2)
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from methanol/water
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OC2=CC(=CC(=C2C1=O)OC)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 mg | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |